molecular formula C7H11N3OS B029034 (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol CAS No. 17759-30-7

(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol

Cat. No.: B029034
CAS No.: 17759-30-7
M. Wt: 185.25 g/mol
InChI Key: NXNGLEYSIAXGCL-UHFFFAOYSA-N
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Description

(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C7H11N3OS and its molecular weight is 185.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Pharmacological Properties : A study by Mattioda et al. (1975) synthesized new 4-piperazinopyrimidines with methylthio substituents, demonstrating potential applications as antiemetic, tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic agents (Mattioda et al., 1975).

  • Chemical Reactions and Synthesis : Research by Vas’kevich et al. (2004) explored the reaction of 4-Aryl-1-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thiosemicarbazides with dimethyl acetylenedicarboxylate in methanol, indicating potential in chemical synthesis (Vas’kevich et al., 2004).

  • Photochemistry : A study by Hirai et al. (1980) on the photochemistry of 4(3H)-pyrimidin-4-ones led to the formation of medium-ring lactams, which can be hydrolyzed to produce N-methyl acetoacetamide and acetoacetamide (Hirai et al., 1980).

  • Pesticide Analysis : Research by Xu Dong (2012) highlighted the effective separation and determination of a new pyrimidine pesticide, 2-methylthio-4-amino-5-pyrimidine formaldehyde, and its midbody, 2-methylthio-4-amino-5-pyrimidine methanol, using HPLC for rapid and accurate results (Xu Dong, 2012).

  • Antimicrobial Activity : A study by Vlasov et al. (2018) synthesized 3-(4-arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones, showing higher antimicrobial activity against Staphylococcus aureus than streptomycin (Vlasov et al., 2018).

  • Antiviral Activity : Saxena et al. (1990) found that certain pyrazolo[3,4-d]pyrimidine analogues of sangivamycin and toyocamycin showed potent antiviral activity against human cytomegalovirus and herpes simplex virus type 1 (Saxena et al., 1990).

  • PET Imaging in Parkinson's Disease : Wang et al. (2017) synthesized [11C]HG-10-102-01 as a potential PET agent for imaging the LRRK2 enzyme in Parkinson's disease, highlighting its radiochemical purity and specific activity (Wang et al., 2017).

Properties

IUPAC Name

[4-(methylamino)-2-methylsulfanylpyrimidin-5-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3OS/c1-8-6-5(4-11)3-9-7(10-6)12-2/h3,11H,4H2,1-2H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNGLEYSIAXGCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC=C1CO)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443366
Record name (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17759-30-7
Record name (4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 4-methylamino-2-methylsulfanyl-5-pyrimidinecarboxylate ethyl ester (4.36 g, 19.3 mmol) in 60 mL of tetrahydrofuran was added dropwise to a room temperature suspension of lithium aluminum hydride (1.10 g, 29.0 mmol) in 40 mL of tetrahydrofuran. After 10 minutes the reaction was carefully quenched with 2 mL of water, 2 mL of 15% NaOH, and an additional 7 mL of water. The mixture was stirred for 1 hour, and the white precipitate which had formed was removed by filtration, and was washed with ethyl acetate. The filtrate was concentrated in vacuo and 3:1 hexane:ethyl acetate was added. The solids were collected to give 2.99 g (84%) of 4-methylamino-2-methylsulfanyl-5-pyrimidinemethanol; mp 155°-157° C.
Quantity
4.36 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of lithium aluminum hydride (LiAlH4) (1.140 g, 30 mmol) in THF (100 mL) was added ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate (4.536 g, 20 mmol), and the reaction mixture was stirred at room temperature for 2 hours. The solution was carefully quenched with H2O (2 mL), sodium hydroxide (NaOH) (aq., 15%, 2 mL) and additional H2O (7 mL), and then stirred for 1 hour. The mixture was extracted with EtOAc (2×100 mL), and the combined organic layers were washed with water and brine, dried over sodium sulfate, and concentrated to give (4-(methylamino)-2-(methylthio)pyrimidin-5-yl)methanol (3.2 g, 85%) as a yellowish solid. MS (ES+) C7H11N3OS requires: 185. found: 186 [M+H]+.
Quantity
1.14 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4.536 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate (30 g, 132 mmol) in THF (300 mL) was added LiAlH4 (7.5 g, 198 mmol). The reaction mixture was stirred for 1 h at RT. The reaction was carefully quenched with 10 mL water, 7 mL of 10% aq NaOH. The mixture was stirred for 1 h, filtered and the filtrate was concentrated to give (4-(methylamino)-2-(methylthio)pyrimidin-5-yl)methanol (22.0 g, 90% yield). 1H NMR (300 MHz, DMSO-d6): 7.79 (s, 1 H), 6.79 (m, 1 H), 5.04 (t, J=5.4 Hz, 1 H), 4.27 (d, J=5.4 Hz, 2H), 2.83 (d, J=4.8 Hz, 3 H), 2.40 (s, 3 H). MS (ESI) m/z: 186.1 (M+H+).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 4-(methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid ethyl ester (30 g, 132 mmol) in THF (300 mL) was added LiAlH4 powder (7.5 g, 198 mmol) at RT. After 1 h, the reaction was carefully quenched with H2O (10 mL) and 10% NaOH (7 mL). The mixture was stirred for 1 h and then filtered. The filtrate was concentrated to give crude (4-(methylamino)-2-(methylthio)pyrimidin-5-yl)methanol (22.0 g, 90% yield), which was used in the next reaction without further purification. 1H NMR (300 MHz, DMSO-d6): δ 7.79 (s, 1H), 6.79 (m, 1H), 5.04 (t, J=5.4 Hz, 1H), 4.27 (d, J=5.4 Hz, 2H), 2.83 (d, J=4.8 Hz, 3H), 2.40 (s, 3H).
Quantity
7.5 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol
Reactant of Route 2
(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol
Reactant of Route 3
(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol
Reactant of Route 4
Reactant of Route 4
(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol
Reactant of Route 5
(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol
Reactant of Route 6
(4-(Methylamino)-2-(methylthio)pyrimidin-5-yl)methanol

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